

Synthesis of 1-Cyclohexylpiperazine Derivatives for Cancer Research: Application Notes and Protocols

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Compound of Interest

Compound Name: *1-Cyclohexylpiperazine*

Cat. No.: *B093859*

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Introduction

1-Cyclohexylpiperazine is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry, particularly in the development of novel anticancer agents.^{[1][2]} Its derivatives have been extensively explored as ligands for sigma (σ) receptors, which are overexpressed in various tumor cell lines.^[3] Notably, many **1-cyclohexylpiperazine** derivatives exhibit high affinity and selectivity for the sigma-2 (σ_2) receptor subtype, acting as agonists to induce cancer cell death through unique apoptotic pathways.^{[4][5]}

These compounds hold promise for cancer therapy due to their ability to induce apoptosis in a manner that can be independent of caspases and the p53 tumor suppressor protein, suggesting potential efficacy in tumors resistant to conventional chemotherapeutics.^{[6][7]} This document provides detailed application notes on the synthesis of **1-cyclohexylpiperazine** and its derivatives, protocols for their biological evaluation, and an overview of their mechanism of action in cancer cells.

Data Presentation

The following tables summarize the biological activity of selected **1-cyclohexylpiperazine** derivatives in various cancer cell lines.

Table 1: Sigma Receptor Binding Affinities of **1-Cyclohexylpiperazine** and its Derivatives

Compound	Receptor	Binding Affinity (Ki, nM)	Cell Line / Tissue	Reference
1-Cyclohexylpiperazine	σ_2	4.70	SK-N-SH Cells	[4]
PB28	σ_1	0.38	Guinea Pig Brain	[4]
PB28	σ_2	0.68	Rat Liver	[4]

Table 2: In Vitro Anticancer Activity (IC_{50}) of **1-Cyclohexylpiperazine** Derivatives

Compound	Cancer Cell Line	IC_{50} (μM)	Reference
Derivative 11o	Capan-1 (Pancreatic)	1.4	[8]
Derivative 11r	Capan-1 (Pancreatic)	5.1	[8]
Derivative 11s	Capan-1 (Pancreatic)	5.3	[8]
Derivative 11f	Capan-1 (Pancreatic)	7.3 - 11.5	[8]
Derivative 3d	MCF-7 (Breast)	43.4	
Derivative 4d	MCF-7 (Breast)	39.0	
Derivative 3d	MDA-MB-231 (Breast)	35.9	
Derivative 4d	MDA-MB-231 (Breast)	35.1	
PB28	MCF-7 (Breast)	Nanomolar range	[5]
PB28	MCF-7 ADR (Doxorubicin-resistant Breast)	Nanomolar range	[5]

Experimental Protocols

Protocol 1: Synthesis of 1-Cyclohexylpiperazine

This protocol is adapted from patent CN112645901A and describes a two-step synthesis of the **1-cyclohexylpiperazine** scaffold.[9][10]

Step 1: Synthesis of tert-butyl 4-cyclohexylpiperazine-1-carboxylate (Intermediate)

- Reaction Setup: In a 50 L reaction vessel, add cyclohexyl bromide (4.8 kg, 29.5 mol), anhydrous acetonitrile (30 kg), 1-Boc-piperazine (5.0 kg, 26.84 mol), and potassium carbonate (4.08 kg, 29.5 mol) under stirring.[9][10]
- Reaction: Slowly heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[9][10]
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter.[9][10]
- Purification: Concentrate the filtrate to dryness to obtain the intermediate as a red oil. The purity can be assessed by gas chromatography (GC).[9][10]

Step 2: Deprotection to Yield **1-Cyclohexylpiperazine**

- Reaction Setup: At room temperature, place the intermediate from Step 1 into a 50 L reaction vessel. Add absolute ethanol (26 kg) and concentrated hydrochloric acid (6.6 L). Caution: The addition of concentrated hydrochloric acid is exothermic and generates gas; add it slowly and ensure adequate ventilation.[10]
- Reaction: Gradually heat the mixture to reflux and maintain for approximately 4 hours. Monitor the reaction completion by TLC.[10]
- Work-up: After the reaction is complete, distill under reduced pressure to remove the solvent. Cool the residue and add isopropanol (8 kg) for pulping. Continue stirring for 2 hours at room temperature.[10]
- Isolation: Filter the solid to obtain **1-cyclohexylpiperazine** hydrochloride. Dissolve the hydrochloride salt in water and adjust the pH to 12-14 with an inorganic base (e.g., NaOH). [9]

- Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Dry the organic extracts and concentrate to obtain the crude product. Further purify by reduced pressure distillation to yield pure **1-cyclohexylpiperazine**.^[9]

Protocol 2: General Synthesis of 1-Cyclohexylpiperazine Derivatives

This protocol outlines a general method for the synthesis of derivatives from the **1-cyclohexylpiperazine** scaffold.

- Reaction Setup: In a round-bottom flask, dissolve **1-cyclohexylpiperazine** in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).
- Addition of Reagents: Add an appropriate electrophile (e.g., an alkyl halide, acyl chloride, or sulfonyl chloride) and a base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture.
- Reaction: Stir the reaction at a suitable temperature (room temperature or elevated) for a specified time, monitoring the progress by TLC.
- Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
- Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Cell Viability Assay (MTT Assay)

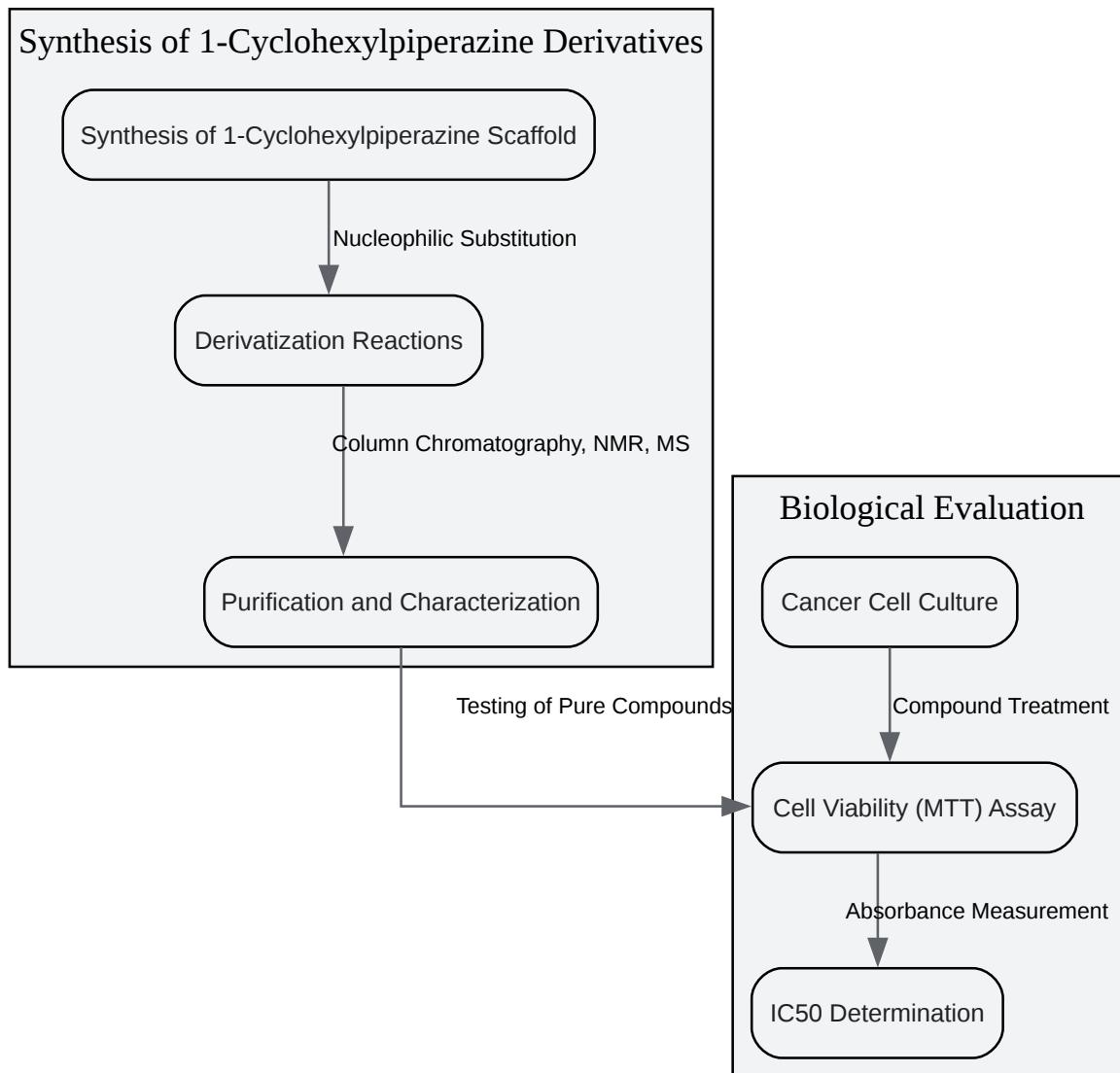
This protocol is a generalized method for evaluating the cytotoxic effects of the synthesized **1-cyclohexylpiperazine** derivatives on cancer cell lines.

- Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5×10^3 cells/well and allow them to adhere overnight.

- Compound Treatment: Treat the cells with a range of concentrations of the synthesized derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- MTT Addition: After the incubation period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Mandatory Visualization

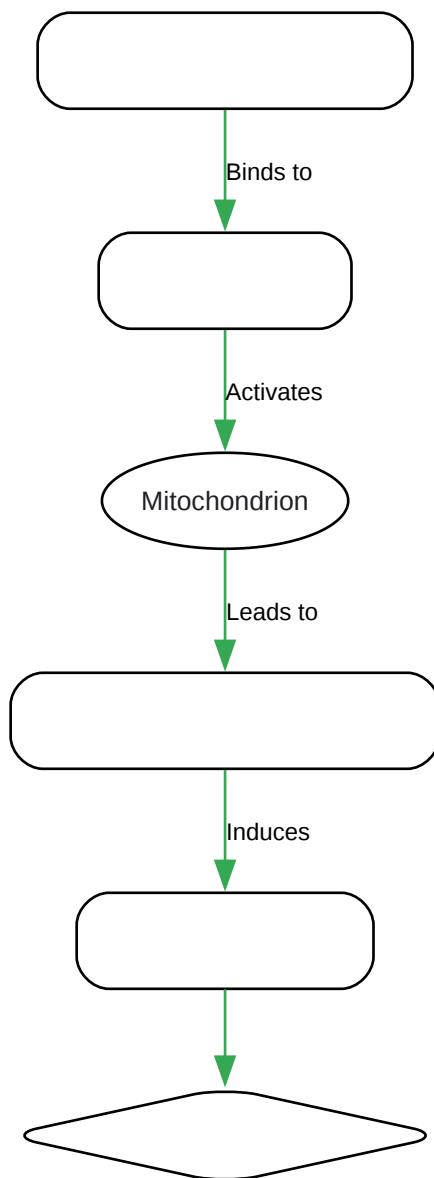
Experimental Workflow



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Caption: Workflow for the synthesis and biological evaluation of **1-cyclohexylpiperazine** derivatives.

Signaling Pathway



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Caption: Postulated signaling pathway for sigma-2 receptor agonist-induced apoptosis in cancer cells.

Mechanism of Action

1-Cyclohexylpiperazine derivatives primarily exert their anticancer effects by acting as agonists for the sigma-2 receptor.^[3] The binding of these ligands to the sigma-2 receptor initiates a signaling cascade that leads to apoptosis in cancer cells.^[7] A key feature of this

pathway is its frequent independence from caspases, a family of proteases central to classical apoptosis.[5][6]

The proposed mechanism involves the induction of oxidative stress through the generation of mitochondrial reactive oxygen species (ROS).[11] This increase in ROS can lead to mitochondrial dysfunction and the release of pro-apoptotic factors, ultimately resulting in cell death.[12] The caspase-independent nature of this cell death pathway makes **1-cyclohexylpiperazine** derivatives particularly promising for treating cancers that have developed resistance to conventional therapies that rely on caspase activation.[6] Furthermore, some derivatives, such as PB28, have been shown to modulate the activity of P-glycoprotein, a key transporter involved in multidrug resistance, suggesting a dual mechanism for overcoming drug resistance in cancer.[5]

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